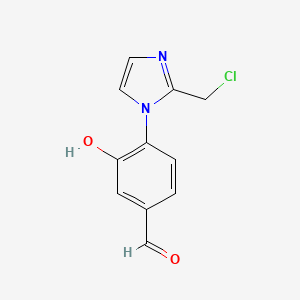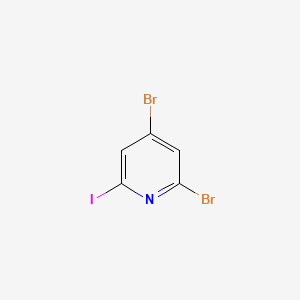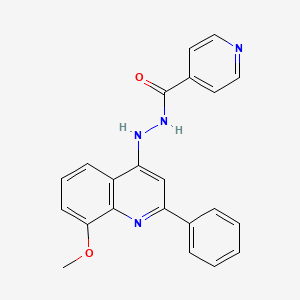![molecular formula C7H5ClN2O B11785176 2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)
2-Chlorobenzo[d]oxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[d]oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom at the second position and an amine group at the fourth position. It is known for its diverse biological activities and has garnered significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with urea under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield various substituted oxazoles.
- Oxidation reactions produce oxazole derivatives.
- Reduction reactions result in amine derivatives .
Scientific Research Applications
2-Chlorobenzo[d]oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Exhibits similar biological activities but with different pharmacokinetic properties.
2-Ethoxybenzo[d]oxazole: Known for its antifungal activity.
2-Chlorobenzo[d]thiazole: Shares structural similarities but has distinct biological activities.
Uniqueness: 2-Chlorobenzo[d]oxazol-4-amine stands out due to its unique combination of a chlorine atom and an amine group, which imparts specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 |
InChI Key |
QZKSCCRBMBGZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)




![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)





![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)


